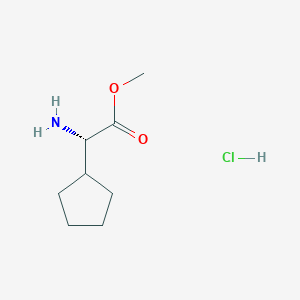

(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride

描述

Historical Context of Cyclopentyl Amino Acid Derivatives in Chemistry

The historical development of cyclopentyl amino acid derivatives traces back to early investigations into non-proteinogenic amino acids and their potential biological significance. Initial discoveries in this field emerged from natural product isolation studies, where researchers identified compounds such as cispentacin, a naturally occurring (1R,2S)-2-aminocyclopentane-1-carboxylic acid derivative isolated from Bacillus cereus strain L450-B2. This landmark discovery in antimicrobial natural products established the foundation for understanding the biological relevance of cyclopentyl amino acid structures and their potential therapeutic applications.

The evolution of synthetic methodologies for cyclopentyl amino acid derivatives has been marked by several breakthrough developments over the past decades. Early synthetic approaches relied heavily on resolution techniques and stoichiometric asymmetric synthesis, which limited both yield and practical applicability. These methods, while pioneering, suffered from inherent limitations including low overall yields and limited scope for structural diversification. The development of more sophisticated synthetic strategies became increasingly important as researchers recognized the potential of these compounds in pharmaceutical applications and as building blocks for peptide synthesis.

Contemporary synthetic approaches have witnessed remarkable advancement through the implementation of catalytic asymmetric methodologies. Recent research has demonstrated the successful application of [3+2]-cycloaddition reactions using enecarbamates with electrophilic metalloenolcarbene intermediates, achieving yields up to 98% enantiomeric excess with excellent diastereocontrol. These methodological improvements have fundamentally transformed the accessibility of cyclopentyl amino acid derivatives, enabling researchers to obtain enantiomerically pure compounds with high efficiency and scalability.

The historical progression has also encompassed the development of ring-closing metathesis strategies for synthesizing polyhydroxylated cyclopentane amino acid derivatives from hexose precursors. This approach, demonstrated through the transformation of protected galactose and mannose derivatives, has provided access to previously challenging molecular architectures with significantly improved yields compared to earlier methodologies. The evolution from 8% yields in early nitrosugar strategies to 40% yields using modern ring-closing metathesis approaches exemplifies the dramatic improvements achieved through methodological innovation.

Significance of (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride in Biochemical Research

The significance of this compound in biochemical research stems from its unique structural characteristics and its role as a representative member of the cyclopentyl amino acid family. This compound serves as both a synthetic intermediate and a research probe for investigating amino acid transport mechanisms and metabolic pathways. The stereochemical configuration of the S-enantiomer provides specific three-dimensional orientations that are crucial for understanding structure-activity relationships in biological systems.

The compound's importance is particularly evident in studies examining amino acid derivatives as ergogenic supplements and their influence on physiological processes. Research has demonstrated that amino acids and amino acid derivatives, including cyclopentyl variants, significantly affect the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage. These findings position this compound as a valuable compound for investigating the broader physiological impacts of non-proteinogenic amino acids.

Contemporary biochemical research has highlighted the compound's utility in exploring novel therapeutic mechanisms, particularly in relation to fungal transport systems. The structural similarity to bioactive compounds such as cispentacin and icofungipen provides insights into potential antifungal mechanisms through amino acid transport inhibition. This relationship has opened new avenues for investigating how cyclopentyl amino acid derivatives interact with cellular transport mechanisms and their potential for developing novel antimicrobial strategies.

The compound also serves as a crucial model system for understanding the conformational constraints imposed by cyclopentyl rings in amino acid structures. These conformational restrictions have profound implications for peptide secondary structure formation and stability, making the compound valuable for peptide design and protein engineering applications. The rigid cyclopentyl ring system provides predictable geometric constraints that can be exploited to design peptides with enhanced stability and specific biological activities.

Classification and Nomenclature

The classification of this compound follows established conventions for amino acid derivatives while incorporating specific nomenclature requirements for its unique structural features. According to systematic nomenclature, the compound is classified as methyl (2S)-2-amino-2-cyclopentylacetate hydrochloride, with the Chemical Abstracts Service number 14328-62-2. The systematic name explicitly denotes the stereochemical configuration at the alpha carbon, indicating the S-configuration that distinguishes this enantiomer from its R-counterpart.

| Classification Parameter | Designation |

|---|---|

| Chemical Abstract Service Number | 14328-62-2 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| International Union of Pure and Applied Chemistry Name | methyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride |

| Stereochemical Configuration | S-configuration |

The compound belongs to the broader category of cyclopentyl amino acid derivatives, specifically classified as a glycine derivative where the alpha hydrogen has been substituted with a cyclopentyl group. This classification places it within the non-proteinogenic amino acid family, distinguishing it from the twenty standard amino acids found in proteins. The methyl ester functionality provides additional classification as an amino acid ester derivative, which has significant implications for its chemical reactivity and biological activity profiles.

Alternative nomenclature systems recognize the compound through various synonymous designations, including L-Cyclopentyl-Glycine-Methyl Ester Hydrochloride and (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride. These alternative names reflect different approaches to systematic nomenclature while maintaining consistency in identifying the key structural elements: the S-stereochemistry, the cyclopentyl substitution, the glycine backbone, and the methyl ester protection.

The nomenclature also incorporates specific conventions for denoting the hydrochloride salt form, which is the standard presentation for this compound in research applications. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a stable salt that enhances the compound's solubility and handling characteristics. This salt formation is particularly important for maintaining compound stability during storage and facilitating dissolution in aqueous research media.

Research Evolution and Current Academic Focus

The research evolution surrounding this compound reflects broader trends in synthetic organic chemistry and biochemical research methodology. Early research focused primarily on synthetic accessibility and fundamental characterization, with limited attention to biological applications or mechanistic understanding. Contemporary research has shifted toward more sophisticated applications, including the compound's utility in asymmetric synthesis methodologies and its potential as a building block for complex molecular architectures.

Current academic focus has intensified around the development of highly enantioselective synthetic pathways for producing cyclopentyl amino acid derivatives. Recent publications have demonstrated remarkable progress in achieving enantiomeric excesses exceeding 95% through innovative catalytic approaches, including the use of chiral dirhodium catalysts in [3+2]-cycloaddition reactions. These methodological advances have enabled researchers to access the compound with unprecedented stereochemical purity, facilitating more precise biochemical studies and potential pharmaceutical applications.

Contemporary research has also emphasized the compound's role in understanding amino acid transport mechanisms and metabolic pathways. The structural relationship to naturally occurring antifungal compounds has prompted investigations into its potential biological activities and mechanism of action. Research has demonstrated that related cyclopentyl amino acid derivatives can exhibit significant biological activity through inhibition of specific cellular transport systems, particularly those involved in amino acid uptake.

| Research Focus Area | Recent Developments | Current Status |

|---|---|---|

| Synthetic Methodology | [3+2]-Cycloaddition approaches achieving >95% enantiomeric excess | Active development |

| Biological Activity | Investigation of antifungal mechanisms through transport inhibition | Exploratory research |

| Peptide Chemistry | Applications in conformationally constrained peptide synthesis | Emerging applications |

| Structural Studies | Advanced nuclear magnetic resonance and crystallographic analysis | Ongoing characterization |

The current academic landscape also encompasses extensive research into the compound's potential applications in peptide chemistry and protein engineering. The rigid cyclopentyl ring system provides unique conformational constraints that can be exploited to design peptides with enhanced stability and specific biological activities. Research groups have begun incorporating cyclopentyl amino acid derivatives into peptide sequences to investigate their effects on secondary structure formation and biological activity modulation.

属性

IUPAC Name |

methyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEFEOSHQDCMLN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679953 | |

| Record name | Methyl (2S)-amino(cyclopentyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-62-2 | |

| Record name | Cyclopentaneacetic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14328-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-amino(cyclopentyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification of (S)-Cyclopentylglycine

A common method to prepare the methyl ester involves reacting (S)-cyclopentylglycine with acid chlorides (such as thionyl chloride or acetyl chloride) in methanol under controlled temperature conditions.

| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride | Anhydrous MeOH | 0 - 20 °C, then reflux 4 h | 4 h reflux | ~62 | (S)-cyclopentylglycine dissolved in methanol with thionyl chloride; reflux ensures ester formation; crude solid washed with acetone to isolate product. |

| Acetyl chloride | Anhydrous MeOH | 0 - 20 °C | 16-18 h | >100% crude yield | Slow addition of acetyl chloride to suspension of H-Cpg-OH; reaction monitored by TLC; product isolated by evaporation and drying. |

This method ensures efficient conversion to the methyl ester hydrochloride salt, with yields typically around 60-100% depending on conditions and purification steps.

Ammonolysis for Amino Group Introduction

Conversion of ester hydrochlorides to the free amino ester hydrochloride is achieved by treatment with ammonia in methanol under sealed conditions (bomb reactor) at elevated temperature.

| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ammonia (7M) | Methanol | 70 °C | 48 h | 100 | Sealed bomb reactor; reaction mixture concentrated to form suspension; solids filtered and washed; product obtained as white powder with high purity and optical activity. |

This method provides quantitative conversion to the amino ester hydrochloride, preserving stereochemistry and yielding a stable powder.

Hydrochloride Salt Formation

The hydrochloride salt is typically prepared by treatment of the free amino ester or Boc-protected intermediates with concentrated hydrochloric acid in suitable solvents such as 2,2-dimethoxypropane or water/isopropanol mixtures.

| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Concentrated HCl | 2,2-Dimethoxypropane | 40 °C | Overnight | 98 | Boc-L-cyclopentylglycine converted to methyl ester hydrochloride salt; repeated evaporation and trituration steps ensure purity. |

This step stabilizes the amino ester as its hydrochloride salt, facilitating handling and further synthetic transformations.

Cyclopentyl Acetic Acid Derivatives via Aziridine Intermediates

Research literature describes the synthesis of cyclopentyl acetic acid derivatives, which can be esterified to the methyl ester form. The process involves:

- Preparation of azido-lactones and their hydrolysis to acids.

- Mesylation of secondary alcohols followed by intramolecular displacement to form sulfonated aziridines.

- Selective hydrolysis to yield amino alcohol intermediates.

- Final esterification and saponification steps to obtain cyclopentyl acetic acid methyl esters.

This multi-step route allows for structural modifications and stereochemical control, useful for analog synthesis.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Form |

|---|---|---|---|---|---|

| Esterification | Thionyl chloride + MeOH | 0-20 °C, reflux | 4 h | 62 | Methyl ester hydrochloride salt |

| Esterification | Acetyl chloride + MeOH | 0-20 °C | 16-18 h | >100% crude | Methyl ester hydrochloride salt |

| Aminolysis | Ammonia (7M) in MeOH | 70 °C | 48 h | 100 | Amino methyl ester hydrochloride |

| Hydrochloride salt formation | Concentrated HCl in 2,2-dimethoxypropane | 40 °C | Overnight | 98 | Hydrochloride salt |

- The use of thionyl chloride or acetyl chloride in methanol provides efficient esterification but requires careful temperature control to avoid racemization.

- Ammonolysis under sealed conditions ensures complete conversion to the amino ester without loss of stereochemical purity.

- Hydrochloride salt formation stabilizes the compound for storage and further use.

- Alternative synthetic routes involving aziridine intermediates offer versatility for derivative synthesis but are more complex.

- Purification steps such as washing with acetone, filtration of solids, and drying under vacuum are critical for obtaining high-purity products.

- Optical rotation data and melting points are used to confirm stereochemical integrity and purity.

The preparation of (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride is well-established through esterification of (S)-cyclopentylglycine followed by ammonolysis and hydrochloride salt formation. The methods provide high yields and preserve stereochemistry, essential for pharmaceutical applications. Alternative synthetic strategies expand the scope of derivatives but involve more complex procedures. The detailed reaction conditions and yields summarized here provide a robust framework for laboratory synthesis and scale-up.

化学反应分析

Types of Reactions

(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentanone or 2-cyclopentylacetic acid.

Reduction: Formation of 2-amino-2-cyclopentylmethanol.

Substitution: Formation of N-substituted derivatives of the original compound.

科学研究应用

Medicinal Chemistry

(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride is primarily studied for its potential therapeutic effects. It is a derivative of glycine, which is significant in various biological processes.

- Anti-infective Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including resistant strains of bacteria and viruses such as HIV and HSV .

- Cancer Research : The compound has shown promise in anticancer studies, particularly in inhibiting the growth of specific cancer cell lines. Its structural properties may enhance its binding affinity to targets involved in tumor growth and proliferation .

Biological Studies

The compound plays a role in several biological pathways:

- Neuronal Signaling : It may influence neurotransmitter systems, making it a candidate for exploring neuroprotective effects and potential treatments for neurodegenerative diseases .

- Cell Cycle Regulation : Research indicates that it can affect cell cycle progression and apoptosis, which are crucial for cancer therapy development .

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of various compounds within the chemical industry.

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in drug development and materials science .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated its efficacy against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibiotic agent.

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its therapeutic potential in oncology.

作用机制

The mechanism of action of (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Methyl 2-amino-2-cyclobutylacetate Hydrochloride

- CAS : CID 53441206

- Formula: C₇H₁₃NO₂

- Molecular Weight : ~179.6 g/mol (estimated)

- Key Differences: Features a cyclobutyl ring, intermediate in size between cyclopropane and cyclopentane. Potential for altered conformational flexibility compared to the cyclopentyl analog. No reported commercial applications; primarily a research chemical .

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride

- CAS: Not explicitly listed (see )

- Formula: Likely C₉H₁₁FClNO₂

- Applications: Investigated as a pharmaceutical intermediate, possibly for neuroactive drugs .

(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate Hydrochloride

- CAS: Multiple synonyms ()

- Formula : Likely C₁₆H₁₈ClN₂O₂S·HCl

- Key Differences :

- Complex structure with 2-chlorophenyl and thiophene groups, enabling diverse receptor interactions.

- Acts as a precursor to clopidogrel analogs, suggesting antiplatelet or cardiovascular applications .

- Higher molecular weight (est. >300 g/mol) reduces solubility compared to the cyclopentyl derivative.

Comparative Data Table

Research Findings and Trends

- Lipophilicity and Bioavailability : The cyclopentyl analog exhibits moderate lipophilicity, balancing solubility and membrane permeability. Smaller rings (cyclopropyl) reduce logP, while aromatic substitutions (e.g., fluorophenyl) increase it .

- Stereochemical Influence : The (S)-enantiomer of the cyclopentyl compound is biologically active, mirroring trends in clopidogrel derivatives where chirality dictates efficacy .

- Synthetic Challenges : Cyclopentyl and cyclobutyl analogs require specialized ring-forming reactions (e.g., cycloadditions), whereas cyclopropane derivatives are more accessible via Simmons-Smith reactions .

生物活性

(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, a derivative of glycine, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and nutrition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 193.671 g/mol

- CAS Number : 14328-62-2

- Physical State : Solid at room temperature

This compound operates primarily through its interaction with various neurotransmitter systems. It has been implicated in the modulation of the norepinephrine transporter (NET), which plays a critical role in the reuptake of norepinephrine, a neurotransmitter linked to mood regulation and cognitive functions. Inhibition of NET can lead to increased levels of norepinephrine in the synaptic cleft, potentially alleviating symptoms of depression and anxiety disorders .

Biological Activities

- Neurotransmitter Modulation :

- Ergogenic Effects :

-

Antimicrobial Properties :

- Preliminary investigations indicate that this compound may possess antimicrobial activity, although further studies are required to elucidate its efficacy against specific pathogens.

- Cellular Mechanisms :

Case Studies

- Inhibition Studies :

- Performance Enhancement :

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, evidence from PatSnap describes a method involving dissolving intermediates in a dichloromethane-water mixture under controlled cooling (below 10°C) to stabilize stereochemistry during crystallization . Additionally, using chiral auxiliaries (e.g., L-proline derivatives) during cyclopentyl group functionalization can enhance enantioselectivity . Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to achieve >99% enantiomeric excess (ee), as validated by chiral HPLC .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra to confirm the cyclopentyl moiety (δ ~1.5–2.5 ppm for cyclopentyl protons) and ester carbonyl (δ ~170 ppm) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to verify molecular weight (MW: 207.7 g/mol) and purity (>98%) .

- X-ray crystallography : Resolve stereochemistry by growing single crystals in ethanol/water mixtures .

Q. What are the primary research applications of this compound in life sciences?

- Methodological Answer : As a glycine derivative, it is used to study:

- Neurotransmitter receptor modulation : Design competitive binding assays (e.g., for NMDA or glycine receptors) using radiolabeled -glycine and measure IC values via scintillation counting .

- Prodrug development : Evaluate metabolic stability by incubating with liver microsomes and quantifying hydrolysis products via LC-MS .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Mitigate by:

- Chiral purity verification : Re-analyze batches using chiral HPLC (e.g., Chiralpak AD-H column) to confirm ≥99% ee .

- Standardized assays : Replicate experiments using identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 transfected with glycine receptors) to minimize variability .

- Meta-analysis : Apply PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to systematically compare literature data and identify confounding variables .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- pH adjustment : Prepare solutions at pH 3–4 (using HCl) to prevent ester hydrolysis, as the methyl ester group is labile under neutral/basic conditions .

- Lyophilization : Stabilize the hydrochloride salt by freeze-drying with cryoprotectants (e.g., trehalose) and store at -80°C .

- Protection strategies : Co-administer with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in animal models to prolong half-life .

Q. How can computational modeling guide the design of analogs with improved receptor selectivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to glycine receptor α1 subunits (PDB ID: 3JAD). Focus on cyclopentyl-ester interactions with hydrophobic binding pockets .

- QSAR analysis : Train models on IC data from analogs (e.g., cyclohexyl or cyclopropyl derivatives) to predict substituent effects on potency .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of receptor-ligand complexes .

Q. What analytical methods resolve challenges in quantifying trace impurities (e.g., diastereomers) in synthesized batches?

- Methodological Answer :

- UHPLC-DAD : Employ a 1.7-µm C18 column with a 0.1% TFA/ACN gradient to separate diastereomers (retention time differences ~0.3 min) .

- LC-HRMS : Use Q-TOF mass spectrometry in positive ion mode (m/z 208.1 for [M+H]) to detect impurities at <0.1% levels .

- NMR spiking : Add authentic diastereomer standards to NMR samples and monitor split peaks in the cyclopentyl region .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。